molecular formula C11H8ClIN2O2 B1397028 Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate CAS No. 1330583-63-5

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate

Cat. No.: B1397028
CAS No.: 1330583-63-5
M. Wt: 362.55 g/mol
InChI Key: IQXOYMQNYAFMDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,8-naphthyridines, including Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . Industrial production methods often focus on optimizing these synthetic routes to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, influencing their activity. For example, it can act as an inhibitor or activator of enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate can be compared to other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2O2/c1-2-17-11(16)8-4-6-3-7(13)5-14-10(6)15-9(8)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXOYMQNYAFMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164986
Record name 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330583-63-5
Record name 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate
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